N-[(3-benzyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-leucine
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Overview
Description
2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with benzyl halides in the presence of a base such as potassium carbonate. This is followed by the reaction with amino acids under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methyl coumarin and benzyl coumarin share structural similarities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related
Uniqueness
2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .
Properties
Molecular Formula |
C24H27NO5 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-2-[(3-benzyl-7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H27NO5/c1-14(2)11-20(23(27)28)25-13-19-21(26)10-9-17-15(3)18(24(29)30-22(17)19)12-16-7-5-4-6-8-16/h4-10,14,20,25-26H,11-13H2,1-3H3,(H,27,28)/t20-/m0/s1 |
InChI Key |
LZVNDAWOTCMIJK-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN[C@@H](CC(C)C)C(=O)O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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